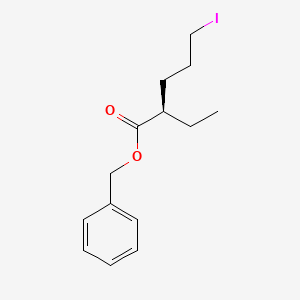
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one is a compound of significant interest in the field of chemistry due to its unique structure and potential applications. This compound features an azetidine ring substituted with two nitro groups and an iodoethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amino groups.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include nitric acid for nitration, iodine for iodination, and hydrogen gas or metal hydrides for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological systems, particularly in understanding the effects of nitro and iodo groups on biological activity.
Industry: The compound can be used in the production of materials with specific properties, such as explosives or propellants, due to its energetic nature.
Mechanism of Action
The mechanism of action of 1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one involves its interaction with molecular targets and pathways in biological systems. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. The iodoethanone moiety may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one can be compared with other similar compounds, such as:
1-(3,3-Dinitroazetidin-1-yl)ethanone: This compound lacks the iodo group and may have different reactivity and applications.
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone: The presence of a bromo group instead of an iodo group can lead to different chemical properties and reactivity.
1-(3,3-Dinitroazetidin-1-yl)-2-chloroethan-1-one: The chloro derivative may have different applications and reactivity compared to the iodo compound.
The uniqueness of this compound lies in its specific combination of nitro, iodo, and azetidine functionalities, which confer distinct chemical and physical properties.
Properties
CAS No. |
925206-68-4 |
|---|---|
Molecular Formula |
C5H6IN3O5 |
Molecular Weight |
315.02 g/mol |
IUPAC Name |
1-(3,3-dinitroazetidin-1-yl)-2-iodoethanone |
InChI |
InChI=1S/C5H6IN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 |
InChI Key |
ZJAWKXCGDDGRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CI)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


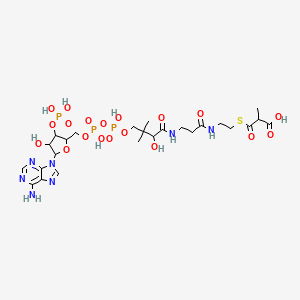
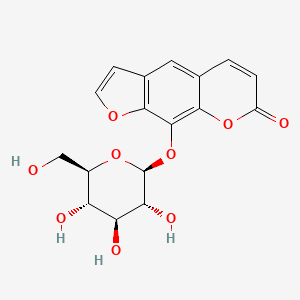
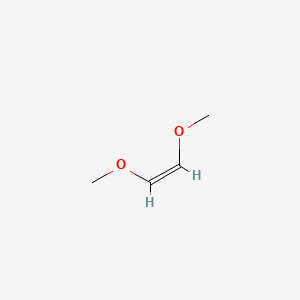
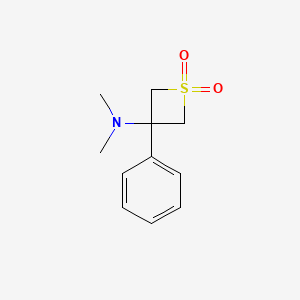

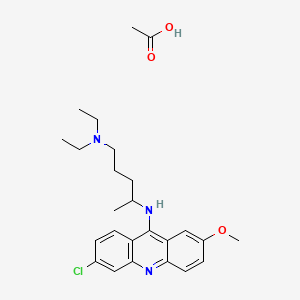
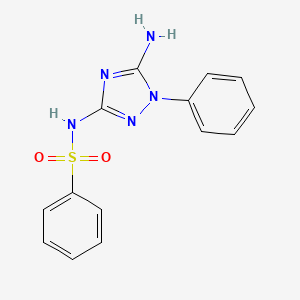
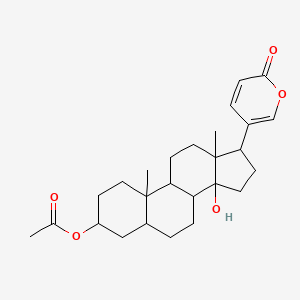
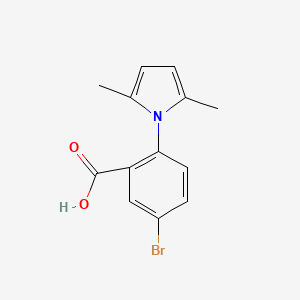
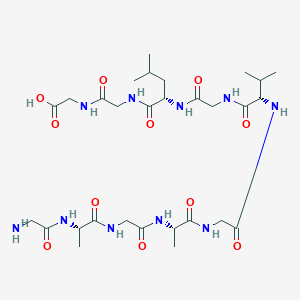
![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)

![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
